An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (DTPP)
An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (DTPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (DTPP), a significant porphyrin derivative with applications in diverse fields, including photodynamic therapy and materials science. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Synthesis of DTPP
The synthesis of DTPP, also known as H₂TMPP, is most commonly achieved through the condensation of pyrrole with an appropriate aldehyde, in this case, 4-methoxybenzaldehyde. Two prevalent methods for this synthesis are the Adler-Longo and the Lindsey methods. While both are effective, they differ in reaction conditions such as temperature, solvent, and catalyst.
Synthetic Methods
-
Adler-Longo Method: This method typically involves refluxing the reactants in a high-boiling solvent like propionic acid, open to the air.[1] It is a one-pot synthesis that is relatively simple to perform.
-
Lindsey Synthesis: This two-step method involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form the porphyrinogen, followed by oxidation to the porphyrin. This method often results in higher yields and purity compared to the Adler-Longo method.
A recently reported green synthesis protocol offers an alternative, environmentally friendly approach.[2]
Experimental Protocol: A Green Synthesis Approach[2]
This protocol provides a detailed methodology for the synthesis of DTPP using a more environmentally benign solvent system.
Materials:
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4-Methoxybenzaldehyde
-
Pyrrole
-
Methanol (MeOH)
-
Water (H₂O)
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Hydrochloric Acid (HCl)
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Dimethylformamide (DMF)
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Silica Gel (100-200 mesh) for column chromatography
Procedure:
-
To a 2:1 mixture of methanol and water (150 mL), add 4-methoxybenzaldehyde (2 mmol, 243 µL) and pyrrole (2 mmol, 140 µL).
-
Add 10 mL of concentrated HCl to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resulting precipitate using Whatman filter paper.
-
Dissolve the precipitate in 15 mL of DMF.
-
Reflux the DMF solution for 1.5 hours.
-
Transfer the solution to a beaker and stir overnight.
-
Evaporate the solvent to dryness.
-
Purify the crude product by column chromatography using silica gel (100-200 mesh).
Table 1: Synthesis Data for DTPP
| Parameter | Value | Reference |
| Molecular Formula | C₄₈H₃₈N₄O₄ | [3][4][5] |
| Molecular Weight | 734.84 g/mol | [3][4] |
| Appearance | Purple crystalline powder | [4] |
| Yield | Not explicitly stated for this specific green synthesis, but similar porphyrin syntheses report yields from 17-21%. | [2] |
Characterization of DTPP
Thorough characterization is essential to confirm the identity and purity of the synthesized DTPP. The following sections detail the primary analytical techniques employed.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their strong light absorption in the visible and ultraviolet regions. The spectrum is dominated by an intense Soret band (or B band) around 400-450 nm and several weaker Q bands in the 500-700 nm region.[6][7][8][9]
Experimental Protocol:
-
Prepare a dilute solution of DTPP in a suitable solvent (e.g., chloroform or dichloromethane).
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over a wavelength range of 300-800 nm using a UV-Vis spectrophotometer.
-
Identify the λmax values for the Soret and Q bands.
Table 2: UV-Visible Spectroscopy Data for DTPP
| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Soret Band | ~418 | ~3.5 x 10⁵ | [10] |
| Q-Band I | ~515 | ~1.8 x 10⁴ | [10] |
| Q-Band II | ~550 | ~1.1 x 10⁴ | [10] |
| Q-Band III | ~593 | ~6.0 x 10³ | [10] |
| Q-Band IV | ~649 | ~5.5 x 10³ | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of DTPP. The highly symmetric nature of the molecule simplifies the spectra.
Experimental Protocol:
-
Dissolve a small amount of purified DTPP in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm the structure.
Table 3: ¹H NMR Spectroscopy Data for DTPP in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.85 | s | 8H | β-pyrrolic protons | [2] |
| 8.10 | d | 8H | ortho-phenyl protons | [11] |
| 7.27 | d | 8H | meta-phenyl protons | [11] |
| 4.08 | s | 12H | Methoxy (-OCH₃) protons | [11] |
| -2.78 | s | 2H | Inner NH protons | [2] |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of DTPP and to confirm its elemental composition.
Experimental Protocol:
-
Dissolve a small amount of DTPP in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺).
Table 4: Mass Spectrometry Data for DTPP
| Parameter | Value | Reference |
| Molecular Formula | C₄₈H₃₈N₄O₄ | [3][4][5] |
| Calculated Monoisotopic Mass | 734.2893 g/mol | [4] |
| Expected [M+H]⁺ | ~735.2971 | Calculated |
Visualizing Key Processes
DTPP Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of DTPP.
Caption: A flowchart of the DTPP synthesis and purification process.
Signaling Pathway in Photodynamic Therapy (PDT)
Porphyrins like DTPP are excellent photosensitizers for photodynamic therapy.[12][13][14] Upon activation by light of a specific wavelength, the photosensitizer can initiate a cascade of events leading to cell death, primarily through the generation of reactive oxygen species (ROS).
References
- 1. A. D. Adler, F. R. Longo, J. D. Finarelli, J. Goldmacher, J. Assour and L. Korsakoff, “A Simplified Synthesis for Meso- Tetraphenylporphine,” The Journal of Organic Chemistry, Vol. 32, No. 3, 1967, p. 476. doi10.1021/jo01288a053 - References - Scientific Research Publishing [scirp.org]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine Dye content 95 22112-78-3 [sigmaaldrich.com]
- 4. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
